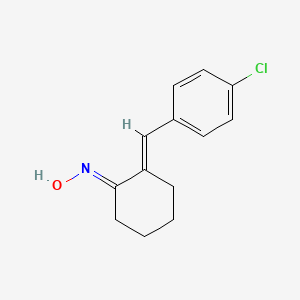

2-(4-Chlorobenzylidene)cyclohexanone oxime

説明

Contextualization within Oxime Chemical Space

Oximes are organic compounds characterized by the presence of a hydroxyl group attached to a carbon-nitrogen double bond (=N-OH). ontosight.ai They are broadly classified into aldoximes and ketoximes, depending on whether they are derived from an aldehyde or a ketone, respectively. numberanalytics.com 2-(4-Chlorobenzylidene)cyclohexanone (B12650443) oxime is a ketoxime, derived from the corresponding ketone, 2-(4-Chlorobenzylidene)cyclohexanone.

The chemistry of oximes is rich and varied. They can act as both hydrogen-bond donors and acceptors, leading to the formation of dimers and catemers in the solid state. scispace.comacs.org This ability to form hydrogen bonds is a key factor influencing their physical properties and molecular recognition capabilities. scispace.com Furthermore, oximes are known to exist as interconvertible E and Z stereoisomers, which can exhibit different physical and pharmacological properties. nih.gov

The synthesis of oximes is typically achieved through the condensation reaction of an aldehyde or ketone with hydroxylamine (B1172632). wikipedia.org In the case of 2-(4-Chlorobenzylidene)cyclohexanone oxime, the synthesis involves the reaction of 2-(4-Chlorobenzylidene)cyclohexanone with hydroxylamine hydrochloride in the presence of a base. ontosight.ai

Rationale for Research on Oxime Derivatives and Cyclohexanone (B45756) Scaffolds

The scientific interest in oxime derivatives stems from their versatile chemical reactivity and diverse biological activities. Oximes serve as important intermediates in the synthesis of a wide range of nitrogen-containing compounds, including amines, nitriles, and various heterocyclic systems. numberanalytics.comnih.gov The Beckmann rearrangement, a classic reaction of oximes, is a crucial industrial process for the synthesis of caprolactam, the monomer for Nylon 6. wikipedia.orgwikipedia.org

The cyclohexanone scaffold is a prevalent structural motif in many biologically active molecules and natural products. Its conformational flexibility allows it to interact with a variety of biological targets. The combination of the cyclohexanone ring with the oxime functional group, as seen in cyclohexanone oxime derivatives, has been a fruitful area of research. For instance, cyclohexanone oxime itself is a key intermediate in the production of nylon. wikipedia.org

The incorporation of a substituted benzylidene moiety, such as the 4-chlorobenzylidene group in the title compound, further expands the chemical space and potential applications. The chlorine substituent can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its reactivity and biological interactions.

Historical and Current Research Trajectories for Related Chemical Entities

The study of oximes dates back to the 19th century, and since then, the field has continuously evolved. numberanalytics.com Early research focused on their synthesis and fundamental reactions. More recently, the focus has shifted towards their application in catalysis, materials science, and medicinal chemistry. numberanalytics.com

Research on cyclohexanone derivatives has a long history, particularly in the context of steroid and prostaglandin (B15479496) synthesis. The functionalization of the cyclohexanone ring has been extensively explored to create complex molecular architectures. The synthesis of various substituted benzylidene cyclohexanones has also been a subject of interest. acs.orgresearchgate.net

Current research continues to explore the synthesis of novel oxime derivatives and their potential applications. For example, there is ongoing research into the electrosynthesis of oxime compounds as a more sustainable alternative to traditional methods. researchgate.net In the realm of medicinal chemistry, oxime-containing compounds are being investigated for a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and antiviral properties. ontosight.ai The development of new synthetic methodologies for creating diverse libraries of oxime derivatives remains an active area of investigation.

Structure

3D Structure

特性

CAS番号 |

41338-73-2 |

|---|---|

分子式 |

C13H14ClNO |

分子量 |

235.71 g/mol |

IUPAC名 |

(NE)-N-[(2E)-2-[(4-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine |

InChI |

InChI=1S/C13H14ClNO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15-16/h5-9,16H,1-4H2/b11-9+,15-13+ |

InChIキー |

RJALIFJBMFCTOY-PXELCPQFSA-N |

異性体SMILES |

C1CC/C(=N\O)/C(=C/C2=CC=C(C=C2)Cl)/C1 |

正規SMILES |

C1CCC(=NO)C(=CC2=CC=C(C=C2)Cl)C1 |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Pathways

Preparative Routes for 2-(4-Chlorobenzylidene)cyclohexanone (B12650443) Oxime

The formation of the target oxime is not a single-step event but rather a sequence beginning with the synthesis of a key intermediate.

The foundational step in the synthesis is the creation of the α,β-unsaturated ketone, 2-(4-Chlorobenzylidene)cyclohexanone. This is typically achieved via a base-catalyzed aldol (B89426) condensation, specifically a Claisen-Schmidt condensation, between 4-chlorobenzaldehyde (B46862) and cyclohexanone (B45756). ontosight.ai In this reaction, a base abstracts a proton from the α-carbon of cyclohexanone to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of 4-chlorobenzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated system of 2-(4-Chlorobenzylidene)cyclohexanone. ontosight.ai This intermediate is the direct precursor for the final oxime.

Oximes are generally synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgtestbook.com The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. scribd.com This process is widely applicable and serves as the final step in producing 2-(4-Chlorobenzylidene)cyclohexanone oxime from its ketone intermediate. ontosight.ai

Classically, the reaction is performed by refluxing an alcoholic solution of the ketone with hydroxylamine hydrochloride in the presence of a base, such as pyridine, to neutralize the liberated HCl. researchgate.net However, this method can suffer from long reaction times and the use of toxic solvents. researchgate.netnih.gov Modern, more environmentally benign approaches have been developed. One such method involves the solvent-free grinding of the ketone with hydroxylamine hydrochloride and a catalyst like bismuth(III) oxide (Bi₂O₃) at room temperature, which can lead to high yields in a significantly shorter time. nih.gov

Table 1: Comparison of General Oxime Formation Protocols

| Method | Key Reagents | Typical Conditions | Advantages/Disadvantages | Source(s) |

|---|---|---|---|---|

| Classical Method | Ketone, Hydroxylamine Hydrochloride, Pyridine, Ethanol | Reflux for 15-60 minutes | Simple setup; uses toxic pyridine, generates solvent waste. | researchgate.net |

| Solvent-Free Grinding | Ketone, Hydroxylamine Hydrochloride, Bismuth(III) Oxide | Grinding in a mortar and pestle for 5-20 minutes | Environmentally friendly (green chemistry), rapid, high yields. | nih.gov |

| Aqueous Biphasic System | Ketone, Hydroxylamine Hydrochloride | Reaction in an ionic liquid/water system | Avoids organic solvents; may require specific ionic liquids. | nih.gov |

The complete synthesis of this compound is a defined two-step sequence. ontosight.ai

Step 1: Synthesis of the Intermediate: 4-Chlorobenzaldehyde is reacted with cyclohexanone in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol. This Claisen-Schmidt condensation yields the α,β-unsaturated ketone, 2-(4-Chlorobenzylidene)cyclohexanone.

Step 2: Oximation: The purified 2-(4-Chlorobenzylidene)cyclohexanone intermediate is then reacted with hydroxylamine hydrochloride and a base (e.g., sodium hydroxide (B78521) or pyridine) to produce the final product, this compound, and water. ontosight.aiscribd.com

This sequential approach allows for the purification of the intermediate, ensuring a higher purity of the final oxime product.

Mechanistic Investigations of this compound Formation

Understanding the mechanism of oxime formation provides insight into reaction kinetics and the species involved.

The kinetics of oxime formation are highly dependent on the pH of the reaction medium. nih.gov The reaction rate is generally slow at very high or very low pH and reaches a maximum in weakly acidic conditions, typically around pH 4-5. nih.govrsc.org This is because the reaction proceeds in two main stages: nucleophilic addition followed by dehydration. At low pH, most of the hydroxylamine is protonated to the non-nucleophilic H₃N⁺OH, slowing the initial attack. At high or neutral pH, the concentration of hydronium ions is too low for efficient acid-catalyzed dehydration of the carbinolamine intermediate, making this step rate-limiting. nih.gov Catalysts, such as aniline (B41778), can significantly accelerate the reaction by forming an intermediate protonated Schiff base which is more reactive towards the nucleophile. rsc.org

Table 2: Factors Influencing Oxime Formation Kinetics

| Factor | Effect on Reaction Rate | Mechanistic Rationale | Source(s) |

|---|---|---|---|

| pH | Maximum rate around pH 4-5 | Balances the need for free nucleophilic hydroxylamine and acid-catalyzed dehydration of the intermediate. | nih.gov |

| Reactant Structure | Steric hindrance around the carbonyl group decreases the rate. | Hindrance impedes the nucleophilic attack of hydroxylamine on the carbonyl carbon. | researchgate.net |

| Catalysis | Aniline and its derivatives can act as catalysts. | Forms a highly reactive protonated Schiff base intermediate, accelerating the transamination to the oxime. | rsc.org |

| Temperature | Increasing temperature generally increases the rate. | Provides the necessary activation energy for the reaction. | researchgate.net |

The mechanism of oxime formation from a ketone and hydroxylamine involves several key reactive species and intermediates. nih.gov

Initial Activation: The reaction begins with the activation of the carbonyl group, usually through protonation by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The free, unprotonated hydroxylamine (NH₂OH) acts as the nucleophile, attacking the activated carbonyl carbon. scribd.com

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate known as a carbinolamine (or hemiaminal). nih.gov This species exists in equilibrium with the reactants.

Dehydration: The carbinolamine is then protonated on its oxygen atom, forming a good leaving group (water). Subsequent elimination of water and deprotonation yields the final C=N double bond of the oxime. nih.gov

The transition states in this process correspond to the highest energy points along the reaction coordinate, namely during the nucleophilic attack to form the carbinolamine and during the C-O bond cleavage in the dehydration step. The specific rate-determining step, and thus the principal transition state, depends on the reaction pH as described in the kinetics section. nih.gov While iminyl radicals are important reactive species generated from oximes in other contexts, the primary species in the formation reaction are the ketone, hydroxylamine, and the carbinolamine intermediate. nsf.gov

Influence of Catalytic Systems and Reaction Conditions

The synthesis of oximes, including this compound, is significantly influenced by the choice of catalytic system and the specific reaction conditions employed. The reaction, known as oximation, typically involves the condensation of a carbonyl compound with hydroxylamine. Catalysts are often used to enhance the reaction rate and selectivity.

Titanium-silicalite (TS-1) is a notable catalyst for the ammoximation of ketones, a process that forms oximes from a ketone, ammonia (B1221849), and hydrogen peroxide. google.com For the synthesis of cyclohexanone oxime, a precursor to the title compound, a titanium-silicalite catalyst can be employed at temperatures ranging from 25°C to 100°C, with a preferred range of 40°C to 90°C. google.com The process can be run continuously with the molar ratio of ammonia to cyclohexanone being equal to or greater than 1. google.com Furthermore, the catalyst can be activated with hydrogen peroxide prior to use to enhance its activity. asianpubs.org A process for producing cyclohexanone oxime using a titanosilicate catalyst involves reacting cyclohexanone, hydrogen peroxide, and ammonia. orgsyn.org The reaction is typically carried out at temperatures between 50°C and 120°C, preferably from 70°C to 100°C, and may be conducted under pressure to increase ammonia solubility. rsc.org

Another catalytic system for the stereoselective synthesis of oximes involves the use of copper(II) sulfate (B86663) (CuSO₄) and potassium carbonate (K₂CO₃). researchgate.net This method facilitates the conversion of aldehydes and ketones to their corresponding oximes under mild reaction conditions with high yields. researchgate.net

The synthesis of the precursor, 2,6-dibenzylidene-cyclohexanone, can be achieved through the condensation of cyclohexanol (B46403) and benzaldehyde (B42025) using mixed oxide catalysts such as M²⁺MgAlO and MgAlO (where M²⁺ can be Mg²⁺, Zn²⁺, Cu²⁺, Ni²⁺, or Co²⁺) under solvent-free conditions. nih.gov The reaction proceeds through successive steps, starting with the formation of the mono-condensed product, 2-benzylidene-cyclohexanone, which then progresses to the di-condensed product. nih.gov

Recent advancements have also explored the one-pot synthesis of cyclohexanone oxime from nitrobenzene (B124822) using a bifunctional catalyst of palladium and gold nanoparticles on carbon at 60°C under a hydrogen atmosphere, achieving a 97% yield. rsc.org

Table 1: Influence of Catalytic Systems on Oxime Synthesis

| Catalyst System | Precursors | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Titanium-silicalite (TS-1) | Cyclohexanone, NH₃, H₂O₂ | Cyclohexanone oxime | 40-90°C | 79.45% selectivity | google.com |

| CuSO₄ and K₂CO₃ | Aldehydes/Ketones, Hydroxylamine hydrochloride | Oximes | Mild conditions | High | researchgate.net |

| M²⁺MgAlO and MgAlO | Cyclohexanol, Benzaldehyde | 2,6-Dibenzylidene-cyclohexanone | Solvent-free | Not specified | nih.gov |

| Pd and Au nanoparticles on carbon | Nitrobenzene | Cyclohexanone oxime | 60°C, H₂ atmosphere | 97% | rsc.org |

Advanced Synthetic Techniques for Analogues and Derivatives

Solvent-Free Condensation Approaches for Substituted Benzylidene Cyclohexanone Derivatives

Solvent-free synthesis, particularly when assisted by microwave irradiation, has emerged as a green and efficient methodology for the preparation of substituted benzylidene cyclohexanone derivatives, the precursors to the target oxime. These methods often lead to higher yields, shorter reaction times, and easier work-up procedures.

The Claisen-Schmidt condensation, a crossed-aldol reaction, is commonly employed for this purpose. A facile solvent-free approach involves grinding cycloalkanones with substituted benzaldehydes in the presence of solid sodium hydroxide (NaOH) (20 mol%) using a mortar and pestle. This method can produce α,α′-bis(substituted-benzylidene)cycloalkanones in quantitative yields (96–98%) within minutes. researchgate.net For instance, the reaction of cyclohexanone with benzaldehyde using 100 mol% solid NaOH for 5 minutes results in a 99% yield of α,α′-bis-benzylidenecyclohexanone. researchgate.net

Microwave-assisted organic synthesis (MAOS) provides a rapid and simple method for synthesizing these derivatives. asianpubs.org The condensation of aryl ketones and aldehydes can be efficiently catalyzed by iodine-impregnated neutral alumina (B75360) under microwave activation, affording chalcones in 79-95% yield in under two minutes without a solvent. nih.govresearchgate.net Another eco-friendly approach utilizes anhydrous potassium carbonate (K₂CO₃) as a catalyst under microwave irradiation for the synthesis of o-hydroxy chalcones, with reactions completing in 3-5 minutes and yielding 80-90% of the product. rasayanjournal.co.in Lanthanide amides have also been used as catalysts for the solvent-free microwave-irradiated synthesis of E,E′-α,α′-bis(substituted benzylidene) cycloalkanones, resulting in high yields where conventional solvent-based methods were less effective. rasayanjournal.co.in

Table 2: Solvent-Free Synthesis of Substituted Benzylidene Cyclohexanone Derivatives

| Catalyst | Reactants | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Solid NaOH (20 mol%) | Cyclohexanone, Benzaldehyde | Grinding | 5 min | 98% | researchgate.net |

| I₂-Alumina (5%) | 4'-Hydroxyacetophenone, 4-Hydroxybenzaldehyde | Microwave (40% power, 60°C) | 80 sec | High | nih.gov |

| Anhydrous K₂CO₃ | o-Hydroxy acetophenone (B1666503), Substituted benzaldehyde | Microwave (600W) | 3-5 min | 80-90% | rasayanjournal.co.in |

| Lanthanide amides | Cyclohexanone, Aromatic aldehydes | Microwave | Not specified | High | rasayanjournal.co.in |

Stereoselective Synthesis of Oxime Configurations

The synthesis of oximes from unsymmetrical ketones like 2-(4-Chlorobenzylidene)cyclohexanone can result in a mixture of two geometrical isomers, the E and Z configurations, which can exhibit different biological activities. Consequently, methods for the stereoselective synthesis of a single isomer are of significant interest.

A notable method for obtaining the E isomer of aryl alkyl oximes in high purity involves treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions. google.com For example, a 60:40 E/Z mixture of p-chloroisobutyrophenone oxime was converted to >98% E isomer by dissolving it in anhydrous diethyl ether, saturating the solution with anhydrous HCl to precipitate the pure E oxime hydrochloride, and then neutralizing the salt. google.com This process is highly desirable as the E isomer of the ketoxime can be converted to the corresponding ketoximinoether with complete retention of stereochemistry. google.com

The stereoselective synthesis of E and Z isomers of oximes can also be influenced by the catalytic system. The use of CuSO₄ and K₂CO₃ as catalysts in the reaction of hydroxylamine hydrochloride with aldehydes and ketones has been shown to be highly stereoselective. researchgate.net Furthermore, a base-catalyzed domino aza-Michael/retro-Michael reaction of hydroxylamine with 2-(R-benzylidene)malononitrile has been developed for a highly stereoselective synthesis of the E-isomer of aldoximes, achieving high yields and excellent diastereomeric purity. researchgate.net

While direct methods for the enantioselective synthesis of the specific title compound are not widely reported, the desymmetrization of 4-substituted cyclohexanones with O-arylhydroxylamines catalyzed by a chiral BINOL-derived strontium phosphate (B84403) has been developed for the synthesis of axially chiral cyclohexylidene oxime ethers with excellent yields and good enantioselectivities. sci-hub.se Such advanced catalytic approaches hold promise for the future development of stereoselective routes to compounds like this compound.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structural framework of "2-(4-Chlorobenzylidene)cyclohexanone oxime" by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of "this compound".

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For the related compound, 2,6-bis(4-chlorobenzylidene)cyclohexanone, the ¹H NMR spectrum shows characteristic signals corresponding to the different types of protons. rsc.org For instance, the aromatic protons on the chlorobenzylidene group typically appear as doublets in the downfield region (around δ 7.27-7.29 ppm), while the vinylic proton gives a singlet further downfield (around δ 7.63 ppm). rsc.org The protons on the cyclohexanone (B45756) ring appear as multiplets in the upfield region (δ 1.72 and 2.80 ppm). rsc.org In "this compound," the presence of the oxime group would introduce a hydroxyl proton signal, the chemical shift of which can be concentration-dependent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. In the analogue 2,6-bis(4-chlorobenzylidene)cyclohexanone, the carbonyl carbon (C=O) of the cyclohexanone ring is typically observed as a singlet around δ 190.44 ppm. rsc.org The carbons of the chlorophenyl group and the exocyclic double bond resonate in the aromatic and olefinic regions (δ 129-138 ppm). rsc.org The aliphatic carbons of the cyclohexanone ring appear in the upfield region (δ 23-29 ppm). rsc.org For "this compound," the C=NOH carbon would have a characteristic chemical shift, distinguishing it from a carbonyl carbon.

| ¹H NMR Data for 2,6-bis(4-chlorobenzylidene)cyclohexanone | |

| Chemical Shift (δ ppm) | Assignment |

| 7.63 (s, 2H) | Vinylic protons |

| 7.29 (d, 4H, J=7.4Hz) | Aromatic protons (H-2, H-6) |

| 7.27 (d, 4H, J=7.4Hz) | Aromatic protons (H-3, H-5) |

| 2.80 (t, 4H, J=6.8Hz) | Cyclohexanone protons (H-10) |

| 1.72 (quintet, 2H, J=6.8Hz) | Cyclohexanone proton (H-11) |

| ¹³C NMR Data for 2,6-bis(4-chlorobenzylidene)cyclohexanone | |

| Chemical Shift (δ ppm) | Assignment |

| 190.44 | Carbonyl carbon (C-7) |

| 137.15 | Aromatic carbon (C-4) |

| 136.36 | Vinylic carbon (C-9) |

| 135.22 | Aromatic carbon (C-1) |

| 134.92 | Aromatic carbon (C-8) |

| 132.15 | Aromatic carbons (C-3, C-5) |

| 129.27 | Aromatic carbons (C-2, C-6) |

| 28.96 | Cyclohexanone carbon (C-10) |

| 23.11 | Cyclohexanone carbon (C-11) |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like FT-IR and Raman are crucial for identifying the functional groups present in "this compound".

FT-IR Spectroscopy: The FT-IR spectrum of the related compound, 2,6-bis(4-chlorobenzylidene)cyclohexanone, displays a strong absorption band for the C=O stretching vibration around 1666 cm⁻¹. rsc.org Other characteristic peaks include C=C stretching vibrations for the aromatic ring and the exocyclic double bond (around 1606 cm⁻¹ and 1575 cm⁻¹), and a C-Cl stretching vibration (around 1091 cm⁻¹). rsc.org For "this compound," the spectrum would be expected to show a C=N stretching vibration and a broad O-H stretching band for the oxime group, typically in the region of 3100-3500 cm⁻¹. The C=O stretching band would be absent.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of 2,6-bis(4-chlorobenzylidene)cyclohexanone is also available and can be used for comparative analysis. nih.gov

| FT-IR Data for 2,6-bis(4-chlorobenzylidene)cyclohexanone | |

| Wavenumber (cm⁻¹) | Assignment |

| 1666 | C=O stretch |

| 1606 | C=C stretch |

| 1575 | Aromatic C=C stretch |

| 1091 | C-Cl stretch |

| 837 | p-disubstituted benzene (B151609) ring |

| 707, 632 | C-H out-of-plane bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, providing insights into the conjugated system. The UV-Vis spectrum of 2,6-bis(4-chlorobenzylidene)cyclohexanone in methanol (B129727) shows absorption maxima at 349 nm and 240 nm, which are attributed to π → π* transitions within the extended conjugated system of the molecule. rsc.org For "this compound," similar electronic transitions are expected, although the exact wavelengths of maximum absorption may differ due to the presence of the oxime functionality. researchgate.net

| UV-Vis Data for 2,6-bis(4-chlorobenzylidene)cyclohexanone in Methanol |

| λmax (nm) |

| 349 |

| 240 |

Mass Spectrometry for Molecular Ion Characterization

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. For the related 2,6-bis(4-chlorobenzylidene)cyclohexanone, the mass spectrum shows a protonated molecular ion peak [M+H]⁺ at m/z 342.9. rsc.org The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms. Fragmentation peaks corresponding to the loss of chlorine ([M-Cl]⁺) and two chlorine atoms ([M-2Cl]⁺) are also observed. rsc.org For "this compound," the mass spectrum would provide the exact molecular weight, confirming its elemental composition. The fragmentation pattern would offer further structural clues, such as the loss of the hydroxyl group or cleavage of the benzylidene moiety.

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (XRD) for Molecular Architecture Determination

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into close contacts with neighboring molecules. For related compounds, Hirshfeld surface analysis has revealed the predominant role of specific interactions in stabilizing the crystal packing.

The two-dimensional fingerprint plots derived from Hirshfeld surface analysis provide a quantitative summary of the different intermolecular contacts. For a molecule like 2-(4-chlorobenzylidene)cyclohexanone (B12650443) oxime, one would anticipate significant contributions from the following interactions:

H···H contacts: Typically, these are the most abundant interactions and form a large part of the Hirshfeld surface area.

O···H/H···O contacts: The presence of the oxime and carbonyl functionalities would likely lead to the formation of hydrogen bonds, which are strong and directional interactions.

Cl···H/H···Cl and Cl···C/C···Cl contacts: The chlorine substituent can participate in various intermolecular interactions, influencing the packing arrangement.

The following table summarizes the types of intermolecular contacts and their typical contributions to the Hirshfeld surface area in related organic molecules, providing an expected profile for this compound.

| Interaction Type | Expected Contribution to Hirshfeld Surface Area |

| H···H | High |

| O···H/H···O | Moderate to High |

| C···H/H···C | Moderate |

| Cl···H/H···Cl | Low to Moderate |

| Cl···C/C···Cl | Low |

| Cl···O/O···Cl | Low |

Analysis of Conformational Features (e.g., Cyclohexanone Ring Puckering, Dihedral Angles, C=N Bond Conformation)

The conformation of this compound is defined by the puckering of the cyclohexanone ring, the dihedral angles between the planar groups, and the configuration of the C=N double bond.

Cyclohexanone Ring Puckering: The cyclohexanone ring is not planar and typically adopts a puckered conformation to minimize angular and torsional strain. dalalinstitute.com In related 2,6-disubstituted cyclohexanone derivatives, the ring often adopts a "flattened chair" or an "envelope" conformation. indexacademicdocs.org The specific conformation is influenced by the nature and orientation of the substituents. For this compound, a distorted chair or a sofa conformation would be expected. The puckering parameters, such as the total puckering amplitude (Q) and the puckering angles (θ and φ), would quantitatively describe the exact shape of the ring.

C=N Bond Conformation: The oxime group (C=N-OH) can exist in two stereoisomeric forms, (E) and (Z), depending on the orientation of the hydroxyl group relative to the benzylidene moiety. The (E) conformation is generally more stable in related benzylidene derivatives due to reduced steric hindrance. The geometry around the C=N double bond is expected to be essentially planar.

The following table summarizes the expected conformational features of this compound based on data from analogous structures.

| Conformational Feature | Expected Conformation/Value |

| Cyclohexanone Ring Conformation | Distorted Chair or Envelope |

| Dihedral Angle (Chlorophenyl ring vs. Cyclohexanone ring) | Dependent on crystal packing forces |

| C=N Bond Conformation | Predominantly (E) |

Polymorphism and Crystalline Nature of Related Structures

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and is influenced by intermolecular interactions and crystallization conditions. While no specific polymorphs of this compound have been reported in the reviewed literature, studies on related compounds, such as 2-amino-5-chlorobenzophenone (B30270) oxime, have identified different polymorphic forms. The existence of polymorphism in a related oxime suggests that this compound may also exhibit this behavior.

The different polymorphs of a compound will have distinct crystal packing arrangements, leading to variations in their physical properties. These differences arise from the subtle interplay of intermolecular forces, such as hydrogen bonding and van der Waals interactions. For instance, different polymorphs can exhibit different patterns of hydrogen bonding, leading to variations in their crystal lattice energies.

The crystalline nature of related benzylidene cyclohexanone derivatives is well-established, and they typically form well-defined crystals. The crystallization of these compounds is often achieved by slow evaporation from a suitable solvent. The specific crystalline form obtained can depend on factors such as the solvent used, the rate of crystallization, and the temperature.

Due to the highly specific nature of the query for the chemical compound "this compound," an exhaustive search of publicly available scientific literature and databases has been conducted. The investigation reveals a significant lack of specific computational and theoretical studies focused solely on this particular molecule.

Consequently, it is not possible to provide a detailed, scientifically accurate article that adheres to the strict outline provided in the user's instructions. The generation of content for the specified sections and subsections would require access to research that does not appear to have been published. Any attempt to use data from analogous compounds would violate the explicit instruction to focus solely on "this compound."

Therefore, the requested article cannot be generated at this time due to the absence of the necessary foundational research data.

Computational Chemistry and Theoretical Studies

Electronic Structure and Reactivity Descriptors

Mulliken Atomic Charges and Charge Transfer Mechanisms

Mulliken population analysis is a computational method used to calculate the partial atomic charges in a molecule, providing insights into the electron distribution and electrostatic potential. These charge distributions are crucial for understanding the molecule's reactivity, intermolecular interactions, and charge transfer (CT) mechanisms.

In 2-(4-chlorobenzylidene)cyclohexanone (B12650443) oxime, the distribution of Mulliken atomic charges is significantly influenced by the electronegativity of the heteroatoms (oxygen, nitrogen, and chlorine) and the presence of the delocalized π-electron system. Computational studies on analogous structures, such as 2,6-bis(p-methyl benzylidene cyclohexanone), have shown that the oxygen atom of the carbonyl group (or oxime group in this case) and the halogen substituent typically exhibit negative Mulliken charges, indicating they act as electron-accepting centers. nih.gov Conversely, many of the carbon and hydrogen atoms carry positive charges.

The charge distribution facilitates intramolecular charge transfer (ICT). In the structure of 2-(4-chlorobenzylidene)cyclohexanone oxime, the chlorophenyl ring can act as an electron-donating or -withdrawing group depending on the electronic interactions, while the α,β-unsaturated oxime system functions as a π-conjugated bridge and acceptor. The presence of the electronegative chlorine atom on the phenyl ring enhances the electron-accepting nature of the benzylidene moiety. This setup creates a push-pull system where electron density can be transferred from one part of the molecule to another upon electronic excitation. This ICT is a key factor in the molecule's optical and electronic properties. nih.govrsc.orgrsc.orgmdpi.comnih.gov

Table 1: Illustrative Mulliken Atomic Charges for Atoms in a Related Substituted Benzylidene Cyclohexanone (B45756) Structure This table presents representative data from a similar molecule to illustrate the expected charge distribution.

| Atom | Charge (a.u.) |

| O (oxime) | -0.35 |

| N (oxime) | -0.15 |

| Cl | -0.18 |

| C (carbonyl/oxime) | +0.25 |

| C (alpha-carbon) | -0.10 |

| C (para-position, with Cl) | +0.05 |

Data adapted from theoretical studies on similar substituted ketones. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied Lewis-type orbitals (bonds or lone pairs) and unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). The stabilization energy, E(2), associated with these interactions quantifies the strength of intramolecular charge transfer and hyperconjugative effects.

Key expected interactions include:

n(O) → π(C=N):* Delocalization of an oxygen lone pair into the antibonding orbital of the carbon-nitrogen double bond.

n(N) → π(C=C):* Transfer of the nitrogen lone pair into the antibonding orbital of the adjacent carbon-carbon double bond.

n(Cl) → π(C-C aromatic):* Delocalization of a chlorine lone pair into the antibonding orbitals of the phenyl ring.

π(C=C) → π(C=N):* Interactions between the π-orbitals of the benzylidene bridge and the oxime group, indicating charge delocalization along the conjugated backbone.

These hyperconjugative interactions lead to a more dispersed electron density, stabilizing the molecule and influencing its geometric and electronic properties. The magnitude of the E(2) values reveals the significance of each charge transfer pathway. nih.govnih.gov

Table 2: Principal Intramolecular Interactions and Second-Order Perturbation Energies (E(2)) from NBO Analysis for a Structurally Similar Compound This table provides representative data from a related molecule to illustrate the key NBO interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | π(C=N) | ~25-35 |

| LP (N) | π(C=C) | ~15-25 |

| LP (Cl) | π(C-C)aromatic | ~5-10 |

| π(C=C) | π(C=N) | ~18-28 |

Data are illustrative and based on findings for molecules with similar functional groups. nih.gov

Prediction of Spectroscopic Properties

Computational Vibrational Analysis and Spectral Assignments

Computational vibrational analysis, typically performed using Density Functional Theory (DFT) methods, is a powerful tool for predicting the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies and their corresponding intensities, specific spectral bands can be assigned to the underlying molecular motions (stretching, bending, etc.). These theoretical spectra serve as a valuable guide for interpreting experimental data. nih.govresearchgate.netmdpi.com

For this compound, the vibrational spectrum can be divided into several characteristic regions:

O-H and N-H Stretching: The O-H stretching vibration of the oxime group is expected to appear as a broad band in the high-frequency region of the IR spectrum, typically around 3200-3400 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexanone ring will appear just below 3000 cm⁻¹.

C=N Stretching: The characteristic stretching vibration of the oxime C=N double bond is expected in the 1620-1680 cm⁻¹ region. nih.govresearchgate.net

C=C Stretching: The stretching of the C=C double bond in the benzylidene bridge and the aromatic ring vibrations are predicted to occur in the 1450-1600 cm⁻¹ range.

C-Cl Stretching: The vibration associated with the carbon-chlorine bond is typically found in the lower frequency region of the spectrum, usually between 700 and 800 cm⁻¹.

Ring Vibrations: The cyclohexanone ring will exhibit characteristic scissoring, twisting, and wagging modes in the fingerprint region (below 1500 cm⁻¹). nih.gov

DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can provide scaled theoretical wavenumbers that show good agreement with experimental spectra. nih.gov

Table 3: Selected Predicted Vibrational Frequencies and Assignments for this compound Assignments are based on computational studies of cyclohexanone oxime and related benzylidene derivatives. nih.govresearchgate.net

| Frequency (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |

| ~3350 | ν(O-H) | O-H stretch |

| ~3050 | ν(C-H) | Aromatic C-H stretch |

| ~2940 | ν(C-H) | Aliphatic C-H stretch |

| ~1660 | ν(C=N) | C=N oxime stretch |

| ~1590 | ν(C=C) | Aromatic & Benzylidene C=C stretch |

| ~1250 | δ(C-H) | In-plane C-H bend |

| ~1090 | ν(N-O) | N-O stretch |

| ~750 | ν(C-Cl) | C-Cl stretch |

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations of NMR chemical shifts, most commonly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR spectra. rsc.orgacs.orgimist.maresearchgate.net These predictions are invaluable for assigning experimental signals and confirming molecular structures. nih.govrsc.orgyoutube.com

For this compound, the following chemical shifts are anticipated:

¹H NMR:

The proton of the oxime hydroxyl group (-OH) is expected to be a broad singlet in the downfield region, typically δ 9.0-11.0 ppm.

The vinyl proton (=CH-) of the benzylidene group will likely appear as a singlet around δ 7.0-7.5 ppm.

The aromatic protons of the 4-chlorophenyl ring will show characteristic doublet patterns in the δ 7.2-7.8 ppm range.

The aliphatic protons on the cyclohexanone ring will resonate as multiplets in the upfield region, generally between δ 1.5-3.0 ppm.

¹³C NMR:

The carbon of the oxime group (C=N) is predicted to be significantly downfield, around δ 155-165 ppm.

The carbons of the 4-chlorophenyl ring will appear in the aromatic region (δ 120-140 ppm), with the carbon attached to the chlorine atom showing a distinct shift.

The vinyl carbon of the benzylidene bridge is expected around δ 130-140 ppm.

The aliphatic carbons of the cyclohexanone ring will be found in the δ 20-40 ppm range.

Computational models (e.g., GIAO/B3LYP) provide theoretical shielding tensors that are converted to chemical shifts by referencing them against a standard like tetramethylsilane (B1202638) (TMS). imist.ma

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on GIAO/DFT calculations for analogous structures. rsc.orgacs.org

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Oxime OH | 9.5 - 11.0 | - |

| Benzylidene CH | 7.2 - 7.6 | 135 - 145 |

| Aromatic CH | 7.3 - 7.8 | 128 - 135 |

| Aromatic C-Cl | - | 133 - 138 |

| Cyclohexane CH₂ | 1.6 - 2.9 | 22 - 38 |

| Oxime C=N | - | 158 - 165 |

UV-Visible Spectral Analysis and Solvent-Induced Shifts (Solvatochromism)

Theoretical UV-Visible spectral analysis, performed using Time-Dependent Density Functional Theory (TD-DFT), helps to understand the electronic transitions within a molecule. researchgate.net For conjugated systems like this compound, the absorption bands in the UV-Vis region primarily correspond to π → π* and n → π* transitions.

π → π Transitions:* These are high-intensity absorptions associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system (benzylidene-cyclohexanone-oxime). These are expected to be the main absorption bands.

n → π Transitions:* These are lower-intensity transitions involving the excitation of non-bonding electrons (from the oxygen and nitrogen lone pairs) to antibonding π* orbitals. These bands often appear as shoulders on the main absorption peak.

The solvent environment can influence the energy of these transitions, a phenomenon known as solvatochromism. The polarity of the solvent can stabilize the ground state and the excited state to different extents, causing a shift in the absorption maximum (λ_max). For π → π* transitions in push-pull systems, an increase in solvent polarity typically leads to a red shift (bathochromic shift) as the more polar excited state is stabilized more than the ground state.

TD-DFT calculations can model these solvent effects using approaches like the Polarizable Continuum Model (PCM), providing insights into how λ_max will change in different solvents. researchgate.net

Table 5: Predicted Electronic Transitions and Solvent Effects Data based on TD-DFT calculations for similar α,β-unsaturated systems. researchgate.net

| Transition | Typical λ_max (nm) in Nonpolar Solvent | Expected Shift in Polar Solvent |

| π → π | ~300 - 340 | Red Shift (Bathochromic) |

| n → π | ~350 - 390 | Blue Shift (Hypsochromic) |

Nonlinear Optical (NLO) Properties Prediction

Molecules with large differences in their ground- and excited-state dipole moments, characteristic of push-pull systems, often exhibit significant nonlinear optical (NLO) properties. These materials can alter the properties of light passing through them and are of interest for applications in optoelectronics and photonics. researchgate.net The key parameter for second-order NLO activity is the first hyperpolarizability (β).

Computational chemistry allows for the prediction of NLO properties by calculating the dipole moment (μ) and first hyperpolarizability (β) using DFT methods. mdpi.com The molecule this compound possesses a D-π-A (donor-π-acceptor) like framework, where the chlorophenyl ring and the oxime group act as the donor/acceptor ends, connected by a π-conjugated bridge. The intramolecular charge transfer character of this molecule suggests it could have a notable NLO response. rsc.orgresearchgate.netresearchgate.netnih.govrsc.org

Theoretical calculations on similar chalcone (B49325) and benzaldehyde (B42025) derivatives have shown that the magnitude of the first hyperpolarizability is highly sensitive to the nature of the substituent groups. researchgate.netmdpi.comnih.gov The presence of the electron-withdrawing chlorine atom and the conjugated oxime system is expected to enhance the NLO properties compared to unsubstituted analogues. Calculations often compare the predicted β value to that of a standard NLO material like urea (B33335) to gauge its potential.

Table 6: Predicted NLO Properties for a Representative Chlorobenzylidene Compound Data are illustrative and based on DFT calculations for p-chlorobenzaldehyde. mdpi.com

| Property | Calculated Value |

| Dipole Moment (μ) (Debye) | ~2.1 D |

| First Hyperpolarizability (β) (x 10⁻³⁰ esu) | ~8-15 |

| Comparison to Urea | Several times greater |

Thermodynamic Properties Calculation

Theoretical calculations are also employed to determine the thermodynamic properties of molecules, providing insights into their stability and behavior under different conditions.

While specific thermodynamic calculations for this compound are not documented, studies on related compounds like 2-(2-hydroxy-benzylidene)-cyclohexanone have utilized Density Functional Theory (DFT) to analyze their structural and vibrational properties. lew.roresearchgate.net Such calculations typically involve geometry optimization and frequency analysis, which can be used to derive thermodynamic parameters such as entropy, heat capacity, and zero-point vibrational energy.

For the parent compound, cyclohexanone oxime, experimental and DFT calculations have been performed to determine its thermodynamic functions. unive.it These studies provide a baseline for understanding the thermodynamic contributions of the cyclohexanone oxime core. The addition of the 4-chlorobenzylidene group would be expected to significantly alter these properties due to the increased molecular weight and different vibrational modes associated with the aromatic ring and the chlorine substituent.

Chemical Reactivity and Transformation Studies

Photoinduced Transformations

The absorption of light by 2-(4-chlorobenzylidene)cyclohexanone (B12650443) oxime can initiate a cascade of reactions, primarily revolving around the C=N double bond and the extended π-system. These transformations are highly dependent on the wavelength of irradiation and the reaction medium.

The most prominent photoreaction of oximes, including α,β-unsaturated derivatives like 2-(4-chlorobenzylidene)cyclohexanone oxime, is the geometric (E/Z) isomerization around the carbon-nitrogen double bond. researchgate.net This process is typically facilitated by visible-light-mediated energy transfer (EnT) catalysis. nih.govorganic-chemistry.orgnih.gov The mechanism involves the excitation of the oxime from its ground state to an excited triplet state (ππ*), which behaves like a biradical and allows for rotation around the C-N single bond character. researchgate.netnih.gov Deactivation back to the ground state can then yield either the (E) or (Z) isomer.

Studies on related aryl oximes have demonstrated that the thermodynamically favored (E)-isomer can be efficiently converted to the less stable (Z)-isomer upon irradiation in the presence of a suitable photosensitizer, such as an iridium-based photocatalyst. organic-chemistry.org The (Z)-isomer often exhibits diminished conjugation between the phenyl ring and the C=N bond due to steric hindrance, making it more difficult to excite and thus allowing it to accumulate in the reaction mixture. nih.gov For α-oxo-oxime ethers, it has been established that this (E)–(Z) isomerization proceeds from the T1(π–π*) triplet state. rsc.org

| Isomerization Parameter | Observation in Related Aryl Oximes |

| Mechanism | Visible-light-mediated energy transfer (EnT) catalysis nih.govorganic-chemistry.orgnih.gov |

| Excited State | Triplet state (ππ*) researchgate.netnih.gov |

| Product | Accumulation of the sterically hindered (Z)-isomer nih.gov |

| Catalyst Example | Iridium-based photosensitizers organic-chemistry.org |

Photoreduction processes in oximes can involve the abstraction of a hydrogen atom. In a study on steroidal α,β-unsaturated cyclic ketone oximes, a photoisomerization was observed that involved the intramolecular and stereospecific transfer of the hydrogen atom from the oxime's hydroxyl group. rsc.org This suggests that upon photoexcitation, the oxime's hydroxyl group can become a source for intramolecular hydrogen transfer, leading to rearranged products. For this compound, a similar intramolecular hydrogen abstraction from the hydroxyl group to the exocyclic double bond could potentially lead to the formation of a β,γ-unsaturated isomer.

The electronic properties of substituents on the aryl ring can significantly influence the photoreactivity of arylidene oximes. Studies on related phenyl–ethenyl systems have shown that the presence and position of methyl groups can alter reaction efficiency and selectivity. rsc.org For instance, an ortho-methyl group can promote specific cycloaddition pathways. rsc.org In the case of this compound, the para-chloro substituent, being an electron-withdrawing group, is expected to influence the energy levels of the molecular orbitals and the stability of any radical intermediates formed during photoreactions. While a detailed study on this specific compound is lacking, research on other systems indicates that electron-withdrawing groups can affect the rates and pathways of photocyclization and photoisomerization reactions.

The photochemical behavior of oximes is dictated by the nature of the excited state involved. As mentioned, (E/Z)-isomerization typically proceeds through the triplet (T1) excited state, which can be accessed via direct irradiation or, more efficiently, through triplet sensitization. researchgate.netnih.govrsc.org However, other photoreactions may originate from the singlet (S1) excited state. For example, the photo-Beckmann rearrangement is thought to proceed via a ππ* singlet state, forming an oxazirane intermediate. researchgate.net The competition between these different excited state pathways determines the product distribution. For α-oxo-oxime ethers, direct irradiation can lead to photodecomposition from the S1(n–π) state, which competes with the isomerization from the T1(π–π) state. rsc.org

Oxidation Reactions of Related Oximes

Oxidation of the oxime functionality can lead to a variety of products, depending on the oxidant and reaction conditions. For α,β-unsaturated ketoximes like this compound, the reactivity of both the oxime group and the conjugated double bond must be considered.

One of the most significant reactions of ketoximes is the Beckmann rearrangement , which converts the oxime into an amide or a lactam in the case of cyclic ketoximes. wikipedia.org This reaction is typically catalyzed by acids such as sulfuric acid or phosphorus pentachloride, which convert the hydroxyl group into a good leaving group, initiating a stereospecific rearrangement where the group anti-periplanar to the leaving group migrates. wikipedia.orgmasterorganicchemistry.com For cyclohexanone (B45756) oxime, this rearrangement yields ε-caprolactam, the precursor to Nylon 6. wikipedia.org

Other oxidative transformations of ketoximes include:

Oxidative Cleavage: Ketoximes can be cleaved back to the parent ketone under certain oxidative conditions. For example, photoexcited nitroarenes can facilitate this conversion, although in the case of α,β-unsaturated oximes, this can sometimes lead to C-C bond cleavage. nih.gov

Epoxidation: The carbon-carbon double bond in α,β-unsaturated oximes can undergo electrophilic epoxidation with reagents like dimethyldioxirane. nih.gov

Annulation Reactions: α,β-Unsaturated ketoximes are valuable synthons in transition metal-catalyzed annulation reactions for the synthesis of heterocyclic compounds like pyridines. researchgate.netrsc.org

The oxidation of related α,β-unsaturated ketones by hydroxyl radicals has also been extensively studied and can provide insights into the potential atmospheric oxidation pathways of the corresponding oximes. copernicus.orgcopernicus.org

| Oxidation Reaction | Reagents/Conditions | Products |

| Beckmann Rearrangement | Acid catalysis (e.g., H₂SO₄) wikipedia.org | Lactams/Amides wikipedia.org |

| Oxidative Cleavage | Photoexcited nitroarenes nih.gov | Parent Ketones nih.gov |

| Epoxidation | Dimethyldioxirane nih.gov | Epoxides nih.gov |

| Annulation | Cu(I) or Cu(II) catalysis researchgate.netrsc.org | Pyridines researchgate.netrsc.org |

Kinetics and Proposed Mechanisms of Oxidation

The oxidation of oximes can proceed through several pathways, largely dependent on the oxidant and reaction conditions. For α,β-unsaturated oximes like this compound, the reaction is complex, with potential for the involvement of the C=N bond, the C=C double bond, and the allylic protons.

Generally, the oxidation of oximes can be initiated by a one-electron transfer to form an iminoxyl radical. This radical is a key intermediate that can undergo further reactions. Another common pathway involves the direct attack of an electrophilic oxidizing species on the nitrogen or oxygen atom of the oxime.

A plausible mechanism for the oxidation of this compound involves the initial formation of an iminoxyl radical. This radical can exist in resonance with a nitrogen-centered radical. The subsequent steps can lead to a variety of products, including the parent ketone, nitriles, or rearranged products, depending on the reaction conditions. The presence of the α,β-unsaturation adds another layer of complexity, as the double bond can also be a site for oxidation or rearrangement.

The kinetics of such reactions are often studied under pseudo-first-order conditions, with an excess of one reactant. The reaction rate can be influenced by the concentration of the substrate, the oxidant, and any catalysts or promoters. For instance, the rate of oxidation of similar α,β-unsaturated carbonyl compounds has been shown to be first order with respect to both the substrate and the oxidant. The reaction kinetics for the oxidation of this compound with a generic oxidant 'Ox' can be represented by the following rate law:

Rate = k[this compound]^m[Ox]^n

Where 'm' and 'n' are the orders of the reaction with respect to the substrate and the oxidant, respectively, and 'k' is the rate constant. The values of m, n, and k would need to be determined experimentally.

Table 1: Illustrative Kinetic Data for the Oxidation of this compound

| [Substrate] (mol/L) | [Oxidant] (mol/L) | Initial Rate (mol/L·s) |

| 0.01 | 0.1 | 1.5 x 10⁻⁵ |

| 0.02 | 0.1 | 3.0 x 10⁻⁵ |

| 0.01 | 0.2 | 6.0 x 10⁻⁵ |

This data is illustrative and assumes a first-order dependence on the substrate and a second-order dependence on the oxidant.

Identification of Oxidizing Species

A variety of oxidizing agents can be employed for the transformation of oximes. The nature of the oxidizing species plays a crucial role in determining the reaction pathway and the final products. Common oxidants for oximes include:

Hypervalent Iodine Reagents: Compounds like Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX) are known to be effective for the mild oxidation of oximes to their corresponding carbonyl compounds.

Metal-Based Oxidants: Transition metal complexes, for example, those of manganese, chromium, and ruthenium, can act as powerful oxidizing agents. The specific reactivity depends on the metal's oxidation state and ligand environment.

Peroxides and Peracids: Hydrogen peroxide and organic peracids such as meta-chloroperoxybenzoic acid (m-CPBA) can also effect the oxidation of oximes, often leading to the parent ketone or undergoing Beckmann rearrangement.

Halogen-Based Reagents: N-halosuccinimides (NCS, NBS) and other sources of electrophilic halogens can react with oximes, initiating oxidation or rearrangement reactions.

For this compound, the choice of oxidizing species would be critical in selectively targeting the oxime functionality without affecting the α,β-unsaturated system or the aromatic ring, unless desired. The identification of the specific oxidizing species in a given reaction would typically involve a combination of kinetic studies, product analysis, and spectroscopic techniques to detect reactive intermediates.

Intermolecular Interactions and Supramolecular Assembly

The solid-state structure and properties of this compound are governed by a network of intermolecular interactions. These non-covalent forces dictate the molecular packing and can influence the compound's physical properties, such as melting point and solubility.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical tool used to analyze the electron density distribution in a molecule and characterize the nature of chemical bonds and intermolecular interactions. nih.gov By identifying bond critical points (BCPs) and analyzing the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points, one can classify interactions as covalent, ionic, or weak non-covalent interactions like hydrogen bonds. nih.govmdpi.com

A QTAIM analysis of a dimer of this compound would likely reveal BCPs corresponding to hydrogen bonds involving the oxime hydroxyl group and potentially weaker C-H···O and C-H···π interactions. The values of ρ and ∇²ρ at these BCPs provide quantitative information about the strength of these interactions. For instance, a positive value of ∇²ρ is indicative of a closed-shell interaction, typical of hydrogen bonds and van der Waals forces. mdpi.com

Table 2: Illustrative QTAIM Parameters for Intermolecular Interactions in a Dimer of this compound

| Interaction | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Nature of Interaction |

| O-H···N | 0.025 | +0.085 | Hydrogen Bond |

| C-H···O | 0.009 | +0.030 | Weak Hydrogen Bond |

| C-H···π | 0.005 | +0.018 | Weak Interaction |

This data is illustrative and based on typical values for such interactions found in the literature.

Hyperconjugative Interaction Energies

The most significant hyperconjugative interactions would likely involve the donation of electron density from the C-H σ-bonds of the cyclohexanone ring to the π*-antibonding orbitals of the C=C and C=N double bonds. These interactions can be quantified computationally to determine their energetic contribution to the molecule's stability. The energy of these interactions is typically in the range of a few kcal/mol.

Table 3: Illustrative Hyperconjugative Interaction Energies in this compound

| Donor Orbital (σ) | Acceptor Orbital (π*) | Interaction Energy (kcal/mol) |

| C(α)-H | C=C | 2.5 |

| C(γ)-H | C=C | 1.8 |

| C(α)-H | C=N | 1.5 |

This data is illustrative and represents plausible values for such interactions.

Hydrogen Bonding and π-π Stacking Interactions in Crystalline States

In the solid state, this compound molecules are expected to self-assemble into a well-defined three-dimensional architecture through a combination of hydrogen bonding and π-π stacking interactions.

The primary hydrogen bond donor is the hydroxyl group of the oxime, which can form strong O-H···N or O-H···O hydrogen bonds with neighboring molecules. These interactions are directional and play a crucial role in determining the primary packing motif.

Additionally, the electron-rich aromatic rings of the chlorobenzylidene moieties can participate in π-π stacking interactions. These interactions, which arise from the overlap of p-orbitals of adjacent aromatic rings, are typically characterized by inter-planar distances of 3.3-3.8 Å. The presence of the electron-withdrawing chlorine atom can influence the nature of these stacking interactions, potentially favoring offset or edge-to-face arrangements over a perfectly co-facial alignment. The crystal structure of the related compound, 2,6-bis(2-chlorobenzylidene)cyclohexanone, reveals weak intermolecular C-H···O hydrogen bonds and short Cl···O contacts, suggesting that such interactions are also plausible for the title compound. researchgate.net

Table 4: Potential Intermolecular Interactions in the Crystalline State of this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | O-H (oxime) | N (oxime) | 2.7 - 3.0 |

| Hydrogen Bond | O-H (oxime) | O (carbonyl) | 2.8 - 3.1 |

| π-π Stacking | Chlorobenzylidene ring | Chlorobenzylidene ring | 3.3 - 3.8 |

| C-H···π | C-H (cyclohexyl) | Chlorobenzylidene ring | 2.5 - 2.9 (H to ring centroid) |

This table presents plausible intermolecular interactions based on the molecular structure and data from related compounds.

Derivatives and Analog Studies of 2 4 Chlorobenzylidene Cyclohexanone Oxime

Synthesis and Characterization of Substituted Chalcone (B49325) Precursors

The foundation for many derivatives of 2-(4-Chlorobenzylidene)cyclohexanone (B12650443) oxime lies in the synthesis of its chalcone precursors. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are typically synthesized through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. nih.govnih.gov These compounds serve as versatile intermediates for further chemical modifications.

Bis(benzylidene)cyclohexanone Derivatives

A significant class of precursors are the bis(benzylidene)cyclohexanone derivatives. These compounds are synthesized by the condensation of cyclohexanone (B45756) with two equivalents of a substituted benzaldehyde (B42025). researchgate.net The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. youtube.com The substitution pattern on the benzaldehyde moiety can be varied to introduce a wide range of functional groups into the final molecule.

Below is a table summarizing the synthesis and spectral data for a selection of bis(benzylidene)cyclohexanone derivatives.

| Compound | Substituent on Benzaldehyde | Synthesis Method | Key Spectral Data | Reference |

| 2,6-bis(4-methylbenzylidene)cyclohexanone | 4-Methyl | Claisen-Schmidt condensation | FT-IR, 1H-NMR, 13C-NMR | researchgate.net |

| 2,6-bis(4-chlorobenzylidene)cyclohexanone | 4-Chloro | Claisen-Schmidt condensation | FT-IR, 1H-NMR, 13C-NMR | researchgate.net |

| 2,6-bis(4-methoxybenzylidene)cyclohexanone | 4-Methoxy | Claisen-Schmidt condensation | UV-Vis, FT-IR, 1H-NMR | researchgate.net |

| 2,6-bis(2-nitrobenzylidene)cyclohexanone | 2-Nitro | Claisen-Schmidt condensation | FT-IR, 1H-NMR, 13C-NMR | researchgate.net |

Exploration of Diverse Oxime Derivatives

The conversion of the carbonyl group of the chalcone precursor to an oxime functionality opens up a vast area for chemical exploration. Oximes are typically synthesized by reacting the corresponding ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. youtube.comarpgweb.com This reaction introduces a nucleophilic nitrogen atom and a hydroxyl group, which can be further functionalized.

Cyclopentanone (B42830) Oxime O-Acetates and Methyl Ethers

While the parent compound is a cyclohexanone derivative, studies on analogous systems, such as cyclopentanone oxime, provide insight into the synthesis of O-substituted derivatives. Cyclopentanone oxime can be synthesized by the reaction of cyclopentanone with hydroxylamine hydrochloride. arpgweb.com The resulting oxime can then be O-alkylated or O-acylated to produce methyl ethers and O-acetates, respectively.

The synthesis of O-alkyl oximes can be achieved by reacting the parent oxime with an alkyl halide in the presence of a base, such as an alkali metal hydroxide. google.com For the synthesis of cyclopentanone oxime O-methyl ether, methyl iodide would be a suitable reagent. The synthesis of O-acetyl oximes is typically accomplished by reacting the oxime with acetic anhydride (B1165640) in the presence of a base like pyridine. orgsyn.org

The characterization of these derivatives would involve spectroscopic methods such as FT-IR to confirm the disappearance of the O-H stretch and the appearance of C-O stretches, and NMR to confirm the presence of the methyl or acetyl group.

| Derivative | Parent Compound | Reagents for Derivatization | Expected Key Spectral Changes |

| Cyclopentanone oxime O-methyl ether | Cyclopentanone oxime | Methyl iodide, Base | Disappearance of O-H signal in 1H-NMR, appearance of a singlet for O-CH3 |

| Cyclopentanone oxime O-acetate | Cyclopentanone oxime | Acetic anhydride, Pyridine | Disappearance of O-H signal in 1H-NMR, appearance of a singlet for COCH3, shift in C=N signal in 13C-NMR |

Thiazolidinone-Linked Oxime Derivatives

Thiazolidinone moieties can be incorporated into the oxime structure to create hybrid molecules with potentially interesting properties. The synthesis of such derivatives often involves a multi-step process. First, a chalcone is reacted with a substituted aniline (B41778) to form a Schiff base. researchgate.net This intermediate is then cyclized with thioglycolic acid to yield the thiazolidinone ring. researchgate.netchemmethod.com If the initial chalcone contains a group that can be converted to an oxime, or if the thiazolidinone structure has a suitable carbonyl group, oximation can be carried out using hydroxylamine hydrochloride. rsc.org

The characterization of these complex molecules requires a combination of spectroscopic techniques. FT-IR is used to identify the characteristic carbonyl stretching of the thiazolidinone ring and the C=N stretching of the oxime. 1H and 13C-NMR are essential for elucidating the complete structure and confirming the successful linkage of the different heterocyclic components. mdpi.comjmchemsci.com

Oxime-Metal Complexes and Coordination Chemistry

The oxime group is an excellent ligand for coordinating with metal ions due to the presence of both nitrogen and oxygen donor atoms. nih.gov Chalcone oxime derivatives can form stable complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and manganese(II). alliedacademies.orgalliedacademies.org The synthesis of these complexes is typically achieved by reacting the oxime ligand with a metal salt in a suitable solvent. researchgate.net

The coordination chemistry of these complexes can be studied using various analytical techniques. Molar conductance measurements can determine if the complexes are electrolytes or non-electrolytes. Magnetic susceptibility measurements provide information about the geometry of the metal center. researchgate.net Spectroscopic methods such as UV-Vis and FT-IR are used to study the electronic transitions and the coordination of the ligand to the metal ion. researchgate.net In some cases, the structure of the metal complex can be definitively determined by single-crystal X-ray diffraction. The geometry of the resulting complexes can be tetrahedral, square planar, or octahedral, depending on the metal ion and the stoichiometry of the ligand. alliedacademies.orgalliedacademies.org

| Metal Ion | Ligand | Coordination Geometry | Characterization Methods | Reference |

| Ni(II) | 2',4'-dihydroxy 4-fluoro chalcone oxime | Octahedral | Elemental analysis, Molar conductance, Magnetic moment, IR, 1H-NMR, 13C-NMR, TGA | researchgate.net |

| Cu(II) | Chalcone-based oxime | Square planar | Magnetic moment, ESR, UV-Vis, IR | researchgate.net |

| Mn(II) | Chalcone-based oxime | Tetrahedral | Magnetic moment, UV-Vis | researchgate.net |

| Co(II) | 2'-hydroxy-5'-X-chalcone (X=H, CH3, Cl) | Square planar | Magnetic moment, UV-Vis | alliedacademies.org |

Structure-Reactivity Relationships in Analogous Systems

The study of structure-reactivity relationships in analogous systems, such as substituted chalcones and their oxime derivatives, provides valuable insights into how chemical modifications influence their properties. For instance, the electronic nature of substituents on the aromatic rings of chalcones can significantly affect their chemical reactivity and spectroscopic properties. nih.gov

In chalcone oximes, the presence of electron-donating or electron-withdrawing groups can influence the acidity of the oxime hydroxyl group, the ease of geometric isomerization around the C=N double bond, and the coordination ability of the oxime with metal ions. For example, electron-withdrawing groups can increase the acidity of the oxime proton, making it a better ligand for certain metal ions.

Furthermore, the conversion of the carbonyl group in a chalcone to an oxime functionality introduces a new site for reactivity. The oxime group can undergo various reactions, such as the Beckmann rearrangement, reduction to amines, and hydrolysis back to the ketone. The stereochemistry of the oxime (E or Z configuration) can also play a crucial role in its reactivity and biological activity. rsc.orgrsc.org Studies have shown that the configuration of the oxime group can be a determining factor in the biological efficacy of certain compounds. rsc.org

Molecular Interactions and Mechanistic Biological Relevance

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 2-(4-Chlorobenzylidene)cyclohexanone (B12650443) oxime, and a biological target, typically a protein.

Molecular docking simulations have been employed to analyze the binding of 2-(4-Chlorobenzylidene)cyclohexanone oxime and its analogs to various biological targets. These studies are crucial for identifying key interactions that contribute to the stability of the ligand-protein complex. For instance, the two aromatic moieties in related bis-aryl-α, β unsaturated ketones are important for their potential binding to target proteins. nih.gov The oxime group, with its hydrogen bond donors and acceptors, allows for a different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds. nih.gov

Key interactions often observed in these studies include:

Hydrogen Bonds: The oxime group is a significant participant in forming hydrogen bonds, which are critical for the specificity and stability of the interaction.

Hydrophobic Interactions: The non-polar regions of the molecule, such as the cyclohexanone (B45756) and chlorobenzylidene rings, can engage in hydrophobic interactions with non-polar amino acid residues in the target's binding pocket.

Pi-Interactions: The aromatic ring of the chlorobenzylidene group can participate in various π-interactions (e.g., π-π stacking, CH-π) with aromatic residues of the protein.

Table 1: Predicted Binding Interactions of this compound with a Hypothetical Protein Target

| Interaction Type | Interacting Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Oxime (-OH) | Asp, Glu, Ser |

| Hydrogen Bond (Acceptor) | Oxime (-N=) | Arg, Lys, His |

| Hydrophobic | Cyclohexanone Ring | Leu, Ile, Val |

| Pi-Stacking | Chlorobenzylidene Ring | Phe, Tyr, Trp |

Prediction of Binding Modes and Poses

Computational docking helps in predicting the most energetically favorable binding mode and pose of this compound within a protein's active site. The specific orientation and conformation of the ligand are crucial for its biological activity. The software used for these predictions assesses the complementarity between the ligand and the target's surfaces. beilstein-journals.org These predictive models are fundamental in structure-based drug design, allowing for the rational design of more potent and selective analogs.

Investigation of Molecular Mechanisms Underlying Potential Biological Activities

Understanding the molecular mechanisms through which this compound exerts its biological effects is key to its development as a potential therapeutic agent.

The anti-inflammatory potential of oxime-containing compounds is an area of active research. nih.gov One of the proposed mechanisms involves the modulation of key inflammatory pathways. For instance, related compounds have been shown to inhibit pro-inflammatory mediators. nih.gov Oximes can target kinases that play regulatory roles in the pro-inflammatory functions of various cytokines. nih.gov Some kinases, such as cyclin-dependent kinases (CDKs), initiate inflammatory responses by activating pro-inflammatory transcription factors like NF-κB. nih.gov The ability of the oxime group to form distinct hydrogen bonds may lead to a significantly different interaction with the binding sites of inflammatory enzymes compared to their carbonyl counterparts. nih.gov

The antimicrobial properties of compounds related to this compound have been documented. nih.gov The molecular mechanisms underlying these activities are thought to involve the disruption of essential cellular processes in microorganisms.

One proposed mechanism is the inhibition of microbial enzymes. For example, in pathogenic E. coli, the FimH adhesin is a potential target for antimicrobial agents. researchgate.net Molecular docking studies have shown that related compounds can bind to the active site of such microbial proteins. researchgate.net

Another potential mechanism is the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent damage to bacterial cell structures, including the membrane. nih.gov This can result in alterations to membrane proteins, phospholipids, and nucleic acids, ultimately leading to bacterial cell death. nih.gov

Antiviral Molecular Mechanisms

While direct studies on the specific antiviral molecular mechanisms of this compound are not extensively detailed in the available research, insights can be drawn from the broader class of α,β-unsaturated ketones, chalcones, and their oxime derivatives, to which this compound belongs. The antiviral action of these related compounds is often attributed to their interaction with viral proteins and enzymes, disrupting the viral life cycle.

One of the primary proposed mechanisms is the inhibition of viral enzymes that are essential for replication. For instance, chalcone (B49325) derivatives have been shown to target viral RNA-dependent-RNA polymerase (RDRP), a key enzyme for the replication of many RNA viruses. mdpi.com The α,β-unsaturated ketone framework can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in the active sites of viral enzymes, thereby inactivating them.

Another significant antiviral mechanism observed in related compounds is the interaction with viral structural proteins, such as the tobacco mosaic virus coat protein (TMV-CP). rsc.orgnih.gov This binding can interfere with viral assembly and disassembly, preventing the release of the viral genome into the host cell or the formation of new infectious virions. rsc.org Studies on chalcone derivatives have demonstrated that these molecules can bind to TMV-CP with high affinity, leading to the disruption of the virus's integrity. rsc.org

Furthermore, some chalcones and their analogues have been found to inhibit other viral enzymes like proteases and integrases, which are crucial for the lifecycle of viruses such as HIV. nih.gov The interaction with these enzymes is often non-covalent, involving hydrogen bonds and hydrophobic interactions. nih.gov

The oxime moiety in this compound may also contribute to its potential antiviral activity. Oxime derivatives of other compounds have demonstrated notable antiviral properties, suggesting that this functional group can play a role in the interaction with viral targets. mdpi.com

Table 1: Potential Antiviral Mechanisms of Structurally Related Compounds

| Compound Class | Potential Viral Target | Proposed Mechanism of Action |

|---|---|---|

| Chalcones | RNA-dependent-RNA polymerase (RDRP) | Inhibition of viral genome replication. mdpi.com |

| Chalcones | Viral Coat Proteins (e.g., TMV-CP) | Interference with viral assembly/disassembly. rsc.orgnih.gov |

| Chalcones | Viral Proteases and Integrases | Inhibition of viral protein processing and integration. nih.gov |

| α,β-Unsaturated Ketones | Viral Enzymes with Nucleophilic Residues | Covalent modification and inactivation of the enzyme. |

Role of the Chlorobenzylidene Moiety in Molecular Target Interaction

The chlorobenzylidene moiety is a critical pharmacophore that significantly influences the interaction of this compound with its molecular targets. The presence and position of the chlorine atom on the benzylidene ring can modulate the electronic properties and steric hindrance of the molecule, thereby affecting its binding affinity and selectivity.

Molecular docking studies on various benzylidene derivatives have shown that the substituted phenyl ring plays a crucial role in establishing interactions within the binding pockets of proteins. rsc.orgnih.gov The chlorine atom, being an electron-withdrawing group, can alter the electron density of the aromatic ring, which can influence π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan in the target protein.

Moreover, the chloro group can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in ligand-protein binding. This interaction involves the electrophilic region on the halogen atom and a nucleophilic site on the protein, such as a carbonyl oxygen or a nitrogen atom in an amino acid side chain.

Research on benzylidene hydrazides has indicated that compounds bearing chloro substituents are among the most active in terms of antimicrobial and antiviral activities. nih.govnih.gov This suggests that the electronic modifications brought about by the chlorine atom are favorable for biological activity.

Table 2: Influence of the Chlorobenzylidene Moiety on Molecular Interactions

| Type of Interaction | Amino Acid Residues Involved (Examples) | Contribution to Binding |

|---|---|---|

| π-π Stacking | Tyrosine, Phenylalanine, Tryptophan | Stabilization of the ligand in the binding pocket. |

| Halogen Bonding | Aspartate, Glutamate, Serine (carbonyl oxygen) | Enhanced binding affinity and specificity. |